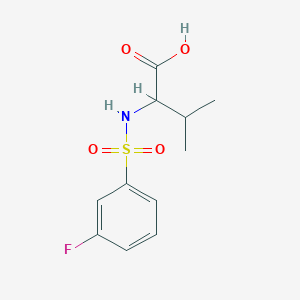

((3-Fluorophenyl)sulfonyl)valine

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDCBBMIAFBVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorophenyl Sulfonyl Valine and Its Derivatives

General Synthetic Strategies for Sulfonyl-Valine Compounds

The most direct methods for synthesizing sulfonyl-valine compounds involve creating a sulfonamide bond with the pre-existing chiral center of L-valine. These approaches are valued for their reliability and the use of inexpensive, commercially available starting materials.

Classical Sulfonamide Bond Formation Reactions

The formation of a sulfonamide linkage is a cornerstone of organic synthesis. The most classical and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orglibretexts.org In the context of synthesizing ((3-fluorophenyl)sulfonyl)valine, this translates to the reaction between 3-fluorobenzenesulfonyl chloride and the amino group of L-valine.

This reaction is typically performed under conditions that neutralize the hydrochloric acid byproduct. A common procedure is the Schotten-Baumann reaction, which employs a biphasic system of an organic solvent (like dichloromethane) and an aqueous base (such as sodium hydroxide (B78521) or sodium carbonate solution). mdpi.comnih.gov The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable sulfonamide bond. libretexts.org

While highly effective, this method relies on the availability and stability of the corresponding sulfonyl chloride. acs.org Alternative strategies have been developed that start from other sulfur-containing functional groups. These include:

From Sulfonic Acids: Direct coupling of sulfonic acids with amines can be achieved using coupling agents or under microwave irradiation, offering a good tolerance for various functional groups. organic-chemistry.org

From Thiols: Thiols can be converted to sulfonyl chlorides in situ through oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of an acid, followed by reaction with the amine in the same pot. organic-chemistry.orgorganic-chemistry.org

From Sulfinates: Sulfinate salts, which can be generated from Grignard reagents and sulfur dioxide surrogates like DABSO, can be coupled with amines in the presence of an oxidant like sodium hypochlorite (B82951) to form sulfonamides. organic-chemistry.org

Coupling Reactions Involving Chiral L-Valine Subunits

The synthesis of N-sulfonylated valine derivatives is fundamentally a coupling reaction that links the chiral L-valine building block to a sulfonyl-containing moiety. The N-acylation with a sulfonyl chloride is the most direct example of this coupling. mdpi.com

Research into the synthesis of related structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, demonstrates a two-step coupling approach. First, a carboxylic acid containing the sulfonyl group is converted to a more reactive acyl chloride. This activated intermediate is then coupled with L-valine via a Schotten-Baumann N-acylation reaction, achieving a high yield. mdpi.com This strategy highlights how complex sulfonyl-containing fragments can be efficiently attached to the valine scaffold.

Modern cross-coupling methodologies, though more commonly used for C-C or C-N bond formation with aryl groups, provide a conceptual framework for advanced syntheses. For example, Negishi cross-coupling reactions have been used to modify the side chains of other amino acids like serine, showcasing the power of organometallic chemistry in amino acid diversification. researchgate.net While direct S-N coupling via these methods is less common, the principle of using a chiral pool starting material like L-valine and coupling it with a functionalized partner remains a central strategy. researchgate.net

N-Acylation of Valine Derivatives

The N-acylation of L-valine or its ester derivatives with an appropriate sulfonyl chloride is the most prevalent method for synthesizing compounds like this compound. mdpi.comnih.gov This reaction is a specific application of the classical sulfonamide bond formation discussed previously.

The process typically involves dissolving L-valine in an aqueous alkaline solution to deprotonate the carboxylic acid and free the amino group for nucleophilic attack. The sulfonyl chloride, dissolved in an organic solvent, is then added, and the reaction proceeds at the interface of the two layers. The use of L-valine methyl or ethyl esters is also common, which can simplify purification and is often performed in a single organic phase with the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated acid. nih.gov

Table 1: Typical Conditions for Schotten-Baumann N-Acylation of L-Valine

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Valine Source | L-Valine or L-Valine Ester | Chiral building block | mdpi.com, nih.gov |

| Acylating Agent | Sulfonyl Chloride | Provides the sulfonyl group | mdpi.com, libretexts.org |

| Solvent System | Dichloromethane (B109758)/Water or Acetonitrile (B52724) | Two-phase or single-phase system | mdpi.com, nih.gov |

| Base | NaOH, Na2CO3, or Triethylamine | Neutralizes HCl byproduct | mdpi.com, nih.gov |

| Temperature | 0°C to Room Temperature | Controls reaction rate | mdpi.com |

Stereoselective Synthesis of this compound

While using chiral L-valine is efficient, another major branch of organic synthesis focuses on creating the amino acid's stereocenter from achiral precursors. These de novo asymmetric syntheses are critical for accessing both natural and unnatural amino acids with high enantiomeric purity.

Asymmetric Approaches to α-Amino Acid Derivatives

The asymmetric construction of the fully substituted stereocenter in α-amino acids remains a significant challenge and an active area of research. rsc.org Several powerful strategies have been established:

Chiral Auxiliaries: This is a widely used approach where an achiral glycine (B1666218) equivalent is attached to a removable chiral molecule (the auxiliary). renyi.huwikipedia.org The auxiliary directs the stereochemical course of a subsequent alkylation reaction that forms the amino acid side chain. For valine, this would involve alkylating with an isopropyl source. Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved to yield the desired amino acid derivative.

Alkylation of Chiral Enolates: The Schöllkopf bislactim ether method is a classic example where a chiral template, derived from the cyclization of L-Val-Gly, is deprotonated and alkylated with high diastereoselectivity. renyi.hu Subsequent hydrolysis releases the newly synthesized amino acid.

Asymmetric Strecker Reaction: The classical Strecker synthesis, which combines an aldehyde, ammonia, and cyanide, can be rendered asymmetric by using a chiral amine or a chiral catalyst. acs.orgmasterorganicchemistry.com This provides an enantioselective route to α-amino nitriles, which are then hydrolyzed to the target α-amino acids.

Asymmetric Hydrogenation: The hydrogenation of α,β-dehydroamino acid derivatives using chiral transition metal catalysts (typically based on rhodium or ruthenium) is a powerful method for producing enantiomerically pure α-amino acids. renyi.hu

Table 2: Comparison of Selected Asymmetric Synthesis Strategies for α-Amino Acids

| Method | Key Principle | Common Reagents/Catalysts | Stereocontrol |

|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral group to guide reaction stereochemistry. | Evans Oxazolidinones, Pseudoephedrine | Substrate-controlled |

| Schöllkopf Method | Diastereoselective alkylation of a chiral bislactim ether. | cyclo(-L-Val-Gly-), n-BuLi | Reagent-controlled |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond. | Chiral Rh(DIPAMP), Ru(BINAP) | Catalyst-controlled |

| Asymmetric Strecker | Enantioselective addition of cyanide to an imine. | Chiral amine, chiral metal catalyst | Catalyst-controlled |

Photoredox Catalysis in Stereoselective Sulfonyl-Valine Synthesis

Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. chemrxiv.orgrsc.org In the realm of amino acid synthesis, it has opened new pathways for the stereoselective formation of C-C bonds. rsc.org

One prominent strategy involves the photoredox-generated addition of a carbon-centered radical to a chiral electrophile. chemrxiv.orgrsc.org For instance, a protocol was developed for the stereoselective addition of C-radicals to a chiral glyoxylate-derived N-sulfinyl imine. chemrxiv.orgrsc.org The process often uses an organic photocatalyst, such as an acridinium (B8443388) salt, which, upon excitation by visible light, can oxidize a radical precursor (e.g., a carboxylic acid or an aliphatic alcohol derivative). chemrxiv.orgrsc.org The resulting radical adds to the C=N bond of the chiral imine, and the stereochemistry of the product is controlled by the chiral N-sulfinyl group. rsc.orgrsc.org

While direct photoredox synthesis of this compound has not been specifically reported, the principles can be readily adapted. A potential route could involve:

Generation of an isopropyl radical from a suitable precursor like isobutyric acid.

Stereoselective addition of this radical to an imine bearing the N-(3-fluorophenyl)sulfonyl group and a chiral directing group.

Furthermore, photoredox catalysis has been employed for sulfonyl lactonization reactions, reacting unsaturated carboxylic acids with sulfonyl chlorides, demonstrating the compatibility of sulfonyl groups in radical processes. nih.gov This growing field represents the frontier of amino acid synthesis, offering atom-economical and stereoselective routes to complex structures. nih.gov

Chiral Auxiliaries and Ligands in Enantioselective Transformations

The enantioselective synthesis of molecules like this compound relies heavily on methodologies that can control the three-dimensional arrangement of atoms. Chiral auxiliaries and ligands are fundamental tools for achieving high levels of stereoselectivity in the formation of new chemical bonds.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. For the synthesis of chiral α-amino acids, numerous strategies employing auxiliaries have been developed. For instance, chiral N-acyl-2-oxazolidinones have proven effective in the synthesis of chiral hydrazones, which are precursors to amino acids. Methods based on chiral auxiliaries have demonstrated robustness, particularly for the larger-scale production of enantiomerically pure α-trifluoromethyl-α-amino acids. nih.gov Another established approach involves the use of chiral Ni(II) complexes of Schiff bases derived from a chiral amine and a glycine derivative. These complexes can undergo diastereoselective alkylation, and subsequent hydrolysis yields the desired α-amino acid with high enantiopurity. nih.gov

In addition to chiral auxiliaries, the use of chiral ligands in transition-metal catalysis is a powerful strategy for enantioselective synthesis. These ligands coordinate to a metal center, creating a chiral environment that influences the approach of reactants and the formation of the product. For the synthesis of N-C axially chiral sulfonamides, palladium catalysts bearing chiral ligands like Trost ligands have been successfully employed in N-allylation reactions. This approach generates rotationally stable atropisomeric sulfonamides with good enantioselectivity.

For fluorinated amino acids specifically, enantioselective synthesis can be challenging. Methods have been developed for the catalytic enantioselective monofluorination of α-keto esters, and the use of chiral arylsulfinyl imines has enabled highly diastereoselective additions to create fluorinated amino esters. nih.gov Furthermore, enantioselective synthesis of β-fluoroamines has been achieved from β-amino alcohols through rearrangement reactions, yielding optically active products with high enantiomeric excess. nih.gov These established principles of using chiral auxiliaries and ligands for the synthesis of fluorinated and sulfonamide-containing amino acids provide the strategic foundation for producing enantiomerically pure this compound.

Synthesis of this compound as a Building Block

This compound is synthesized through the reaction of 3-fluorobenzenesulfonyl chloride with the amino acid valine. This reaction is typically performed in solvents such as dichloromethane or tetrahydrofuran (B95107) at reduced temperatures to ensure high purity and yield of the final product. The resulting compound is a versatile building block, containing multiple reactive sites that allow for its incorporation into larger, more complex molecular structures.

The presence of the fluorine atom and the sulfonyl group significantly influences the reactivity of the molecule. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the 3-fluorophenyl ring, while the fluorine atom at the meta-position can direct nucleophilic substitution. The valine portion provides a chiral center and a carboxylic acid group that can participate in standard peptide coupling reactions.

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is demonstrated by its ability to be integrated into larger molecules, such as peptidomimetics or other bioactive scaffolds. The carboxylic acid moiety of the valine residue can be readily coupled with other amines or amino acid esters to form new amide bonds. Standard peptide coupling reagents are effective for this transformation.

The sulfonamide linkage itself can also be a site for further chemical modification, although it is generally stable. Under controlled hydrolytic conditions, the sulfonamide bond can be cleaved.

Table 1: Hydrolysis Reactions of this compound.

More synthetically valuable are the condensation reactions that extend the molecular framework. The coupling of the carboxylic acid group with other amino-functionalized molecules is a key strategy.

Table 2: Condensation Reactions with the Carboxyl Group of this compound.

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives provides a parallel example of how N-sulfonylated amino acids are used. In this case, L-valine is first N-acylated, and the resulting molecule is then further modified through reactions at the valine carboxyl group, such as cyclodehydration to form oxazolones, which are themselves versatile intermediates. mdpi.com This highlights a common strategy where the amino acid serves as a chiral scaffold for building more elaborate structures. The incorporation of fluorinated amino acids into peptides and proteins is a widely used strategy to probe biological processes and modify the properties of these macromolecules. nih.gov

Solid-Phase Synthesis Techniques for Sulfonamide-Containing Scaffolds

Solid-phase synthesis is a powerful technique for the assembly of complex molecules, including peptides and peptidomimetics, by building them up on an insoluble polymer support. This methodology is applicable to the synthesis of libraries of compounds involving scaffolds like this compound.

In a typical solid-phase approach, an amino acid or a building block is anchored to a resin. Subsequent reagents are added in solution to perform chemical transformations, with excess reagents and byproducts being washed away after each step. For sulfonamide-containing scaffolds, a key building block like this compound could be attached to the resin via its carboxyl group. The free amino group of another reactant could then be coupled to this resin-bound acid.

Alternatively, a peptide chain can be assembled on a solid support, and the sulfonamide group can be introduced at a specific position. For example, a strategy for the post-conjugation of amino acids to peptide nucleic acids (PNAs) on a solid support has been described. nih.gov In this method, a PNA is synthesized with a protected amino linker at an internal position. After deprotection, an amino acid can be coupled to this linker on-resin. A similar strategy could be envisioned where an amino group on a resin-bound peptide is reacted with 3-fluorobenzenesulfonyl chloride to form the desired sulfonamide linkage. The development of specialized "safety-catch" linkers, such as highly reactive acylsulfonamide linkers, further enhances the flexibility of solid-phase synthesis for these types of molecules.

The synthesis of sulfonated peptides has also been demonstrated, showcasing the compatibility of the sulfonyl group with solid-phase peptide synthesis (SPPS) protocols. nih.gov These techniques allow for the efficient, and often automated, construction of complex molecules derived from building blocks like this compound, facilitating the exploration of their potential in various scientific fields.

Chemical Reactivity and Reaction Mechanisms of 3 Fluorophenyl Sulfonyl Valine Scaffolds

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's structure and reactivity. Generally considered a stable functional group, it can participate in several important chemical reactions, often requiring activation to proceed. acs.org

The sulfur atom in the sulfonamide group is electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the nitrogen atom. However, sulfonamides are typically poor electrophiles. To enhance their reactivity for nucleophilic substitution, they often need to be converted into better leaving groups or more reactive intermediates. nih.gov

One strategy involves the activation of the sulfonamide's N-H bond. For instance, primary sulfonamides can be activated by reagents like a pyrylium (B1242799) salt (Pyry-BF₄), which engages the amino group and facilitates its conversion into a highly reactive sulfonyl chloride intermediate. nih.gov This intermediate is then susceptible to attack by a wide range of nucleophiles, enabling the synthesis of complex sulfonamides, sulfonates, and other derivatives. nih.gov

Alternatively, nucleophilic substitution can occur directly at the nitrogen atom. Studies have shown that with a suitable azaphilic nucleophile, such as a phosphide (B1233454) anion, arylsulfonamides can undergo a substitution reaction where the sulfonyl group acts as a leaving group. acs.org This novel reaction pathway allows for the transformation of stable sulfonamides into other valuable nitrogen-containing compounds like phosphamides and amines. acs.org Density Functional Theory (DFT) calculations have supported this pathway, indicating a low activation barrier for the nucleophilic attack of the phosphide anion on the nitrogen atom of the sulfonamide. acs.org

In some cases, intramolecular nucleophilic substitution can occur. For example, upon single-electron oxidation, some sulfonamide antibiotics form an aniline (B41778) radical cation, which can then undergo an intramolecular nucleophilic attack to form a rearranged product. nih.gov

A significant area of reactivity for aryl sulfonamides, particularly aryl sulfonyl fluorides, is their participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. rsc.orgacs.org This powerful click chemistry reaction involves the exchange of the fluoride atom on the S(VI) center with a nucleophile. acs.org While ((3-Fluorophenyl)sulfonyl)valine itself is not a sulfonyl fluoride, its chemical scaffold is closely related to the precursors and reagents used in this field. The conversion of the sulfonamide to a sulfonyl fluoride would render it a potent "warhead" for covalent modification of biomolecules. nih.gov

Sulfonyl fluorides are prized for their unique balance of stability in aqueous environments and their ability to react with specific nucleophilic amino acid residues in proteins. acs.org Unlike more promiscuous electrophiles, sulfonyl fluorides can form stable covalent bonds with a range of residues beyond the typical cysteine, including lysine, tyrosine, histidine, serine, and threonine. rsc.orgacs.orgnih.gov This reactivity has significantly expanded the scope of "undruggable" targets in medicinal chemistry. rsc.org The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion. nih.gov This proximity-enabled reaction is highly specific, forming stable linkages that are valuable for creating covalent inhibitors, chemical probes, and for crosslinking biomolecules. acs.orgnih.gov

Table 1: Nucleophilic Residues Targeted by Sulfonyl Exchange (SuFEx) Chemistry

| Nucleophilic Amino Acid | Side Chain Group | Reactivity with Sulfonyl Fluorides |

| Lysine | Primary Amine (-NH₂) | Forms stable sulfonamide bond. acs.orgnih.gov |

| Tyrosine | Phenol (-OH) | Forms stable sulfonate ester bond. rsc.orgacs.org |

| Histidine | Imidazole | Forms stable bond. acs.orgnih.gov |

| Serine | Primary Alcohol (-OH) | Can be targeted for modification. rsc.org |

| Threonine | Secondary Alcohol (-OH) | Can be targeted for modification. rsc.org |

| Cysteine | Thiol (-SH) | Forms an unstable thiosulfonate ester adduct. acs.org |

Role of the Fluorophenyl Group in Chemical Transformations

The 3-fluorophenyl group exerts a significant electronic influence on the reactivity of the entire molecule. Fluorine is a highly electronegative atom, and its presence on the aromatic ring has several consequences:

Inductive Effect: Fluorine acts as a strong electron-withdrawing group through the sigma bond (inductive effect). This effect increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue.

Resonance Effect: While fluorine has lone pairs that can be donated through resonance (a +M effect), its inductive effect (-I) is dominant in aryl fluorides.

Modulation of Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the N-H proton of the sulfonamide group, making it easier to deprotonate.

Influence on Biological Activity: In the context of drug design, the substitution pattern on the phenyl ring is critical for potency and selectivity. For example, in a series of aryl sulfonamide inhibitors of the NaV1.7 sodium channel, changing a chlorophenyl group to a less lipophilic fluorophenyl group resulted in a decrease in potency, highlighting the subtle electronic and steric effects that govern molecular interactions. nih.gov The fluorine atom can also participate in hydrogen bonding or other non-covalent interactions within a protein's binding site, which can be crucial for inhibitor efficacy. nih.gov

Reactivity of the Valine Side Chain and Carboxyl/Amino Groups

The valine portion of the molecule contributes its own set of reactive sites and physical properties. americanpeptidesociety.org

Valine Side Chain: The isopropyl side chain of valine is non-polar and hydrophobic. americanpeptidesociety.orgleah4sci.com This group does not typically participate in chemical reactions but plays a crucial role in defining the molecule's three-dimensional shape and its interactions with non-polar environments, such as hydrophobic pockets in proteins. nih.gov In biological systems, the branched nature of the valine side chain is significant for molecular recognition and can compete with other branched-chain amino acids like leucine (B10760876) and isoleucine for transport and metabolism. researchgate.net

Carboxyl and Amino Groups: The valine residue contains a free carboxylic acid group (-COOH) and an amino group (-NH-) that is part of the sulfonamide linkage.

The carboxylic acid group is acidic and can be deprotonated to form a carboxylate anion (-COO⁻). libretexts.org It can undergo typical carboxylic acid reactions, such as esterification with alcohols or amide bond formation with amines. For example, in a synthetic pathway for related compounds, a similar N-acyl-L-valine derivative was reacted with ethyl chloroformate to activate the carboxyl group for subsequent reactions. mdpi.com

The amino group , being part of the sulfonamide, has its nucleophilicity significantly reduced compared to a free amine. However, as discussed, its N-H bond is acidic and can be deprotonated. libretexts.org Standard peptide coupling reactions that would typically involve the amino group of a free amino acid are not feasible here without cleaving the sulfonamide bond first.

The presence of both an acidic carboxyl group and an acidic sulfonamide N-H allows the molecule to exist in different protonation states depending on the pH of the solution. libretexts.org

Investigation of Reaction Pathways and Intermediates

Elucidating the precise pathways and transient intermediates of reactions involving sulfonamide scaffolds is an active area of research, often employing a combination of experimental and computational methods.

Recent studies have explored the generation of sulfonyl radical intermediates from sulfonamides. acs.org Using mild, metal-free photocatalytic conditions, N-sulfonylimines (which can be formed from sulfonamides) can serve as precursors to sulfonyl radicals. acs.org These highly versatile intermediates can then be used in reactions like the hydrosulfonylation of alkenes, providing a novel method for the late-stage functionalization of complex molecules containing a sulfonamide group. acs.org

Computational studies, particularly DFT, are invaluable for mapping reaction mechanisms. researchgate.net For the reaction of sulfonamides with hydroxyl radicals, theoretical results suggest that the reaction can proceed via hydrogen abstraction or addition pathways. researchgate.net In other systems, single-electron transfer can lead to the formation of radical cation intermediates, which may subsequently undergo bond cleavage (e.g., S-N bond) or molecular rearrangements. nih.govresearchgate.net Mechanistic studies on the synthesis of sulfonamides have also identified aryl radical intermediates that react with a sulfur source to form a sulfonyl radical, which then couples with an amine source. thieme-connect.com These investigations into reaction intermediates are critical for optimizing reaction conditions and designing new synthetic methodologies. researchgate.net

Computational Investigations of this compound Remain Undisclosed in Publicly Accessible Research

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry studies focusing specifically on the compound this compound are not publicly available. As a result, a thorough, evidence-based article on its molecular modeling, dynamics, and quantum chemical analysis, as per the requested outline, cannot be constructed at this time.

The exploration for research literature encompassing molecular modeling, docking studies, molecular dynamics simulations, and Density Functional Theory (DFT) applications for this compound, also known by its IUPAC name 2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid and CAS number 1103303-26-9, did not yield any specific scholarly articles. While general principles of computational chemistry are widely applied to structurally similar molecules, such as other fluorinated amino acid derivatives or sulfonyl-containing compounds, direct studies on this compound have not been published in the accessible domain.

Computational chemistry is a pivotal tool in modern drug discovery and materials science, offering insights that are complementary to experimental work. For a novel compound like this compound, such studies would be invaluable for predicting its behavior and potential applications.

Molecular Modeling and Docking Studies: These techniques are fundamental in predicting how a molecule like this compound might interact with a biological target, such as a protein's active site. The prediction of binding geometries and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for understanding its potential as an enzyme inhibitor or a receptor ligand. Conformational analysis, a subset of these studies, would explore the molecule's preferred three-dimensional shapes, which directly influences its ability to bind to a target.

Molecular Dynamics Simulations: These simulations would provide a view of the dynamic nature of this compound in a biological environment, such as in solution or when bound to a protein. This allows for the assessment of the stability of the ligand-target complex over time, providing a more realistic picture of the binding event than static docking models.

Density Functional Theory (DFT) Applications: DFT calculations would offer a deeper understanding of the electronic properties of this compound. This could include the distribution of electron density, the energies of molecular orbitals, and the prediction of spectroscopic properties, all of which are important for understanding its reactivity and intrinsic properties.

Without dedicated research on this compound, any discussion on these computational aspects would be purely speculative and would not adhere to the required standards of scientific accuracy and specificity. The scientific community awaits future research that may shed light on the computational profile of this particular compound.

Computational Chemistry in the Study of 3 Fluorophenyl Sulfonyl Valine

Density Functional Theory (DFT) Applications

Electronic Structure Elucidation and Molecular Geometry Optimization

The foundational aspects of understanding ((3-Fluorophenyl)sulfonyl)valine begin with the elucidation of its electronic structure and the optimization of its molecular geometry. These computational analyses determine the most stable three-dimensional arrangement of the atoms and the distribution of electrons within the molecule, which are crucial for predicting its reactivity and interactions.

Electronic Structure and Geometry: Quantum chemical calculations, often employing Density Functional Theory (DFT) methods with basis sets like B3LYP/6-311++G(d,p), are utilized to model the compound. biointerfaceresearch.com These calculations help in understanding the molecule's frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.commdpi.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.com For sulfonamide derivatives, the HOMO is often localized on one part of the molecule (e.g., an amine group), while the LUMO is located on another, such as the sulfonyl group, indicating a potential for intramolecular charge transfer. biointerfaceresearch.com

Molecular geometry optimization computationally determines the bond lengths, bond angles, and torsion angles that correspond to the lowest energy state of the molecule. For this compound, this results in a specific 3D conformation. nih.gov The geometry around the sulfur atom in sulfonamides often deviates from a perfect tetrahedral arrangement, a distortion that can be precisely calculated. biointerfaceresearch.com

Computed Molecular Properties: Computational methods also provide values for various molecular properties. The table below lists some computed properties for this compound.

| Property | Value | Unit |

| Molecular Weight | 275.30 | g/mol |

| XLogP3 | 1.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 275.06275494 | g/mol |

| Topological Polar Surface Area | 86.2 Ų | |

| Heavy Atom Count | 18 | |

| Formal Charge | 0 | |

| Complexity | 377 | |

| Data sourced from PubChem CID 16775705. nih.gov |

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. nih.gov This involves identifying transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.govnih.gov

While a specific mechanistic study for the synthesis of this compound was not found, the principles from related sulfonamide and organofluorine syntheses apply. A QM study would typically involve:

Modeling the reactants, products, and potential intermediates.

Calculating the transition state structures connecting these species.

Determining the activation energies for each step to identify the most likely reaction pathway.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that correlate the structural or physicochemical properties of compounds with their reactivity or other properties, such as chromatographic retention time. nih.govchemrxiv.org These studies are essential for understanding how molecular features influence specific outcomes.

In the context of sulfonamides, QSRR studies have been successfully applied to model their chromatographic behavior. nih.gov These models use molecular descriptors—numerical values derived from the molecular structure—to predict retention. nih.govtubitak.gov.tr

Key aspects of a QSRR study applicable to this compound include:

Descriptor Calculation: A wide range of descriptors would be calculated, including constitutional, topological, geometric, and quantum-chemical parameters.

Model Development: Using techniques like multiple linear regression or machine learning algorithms (e.g., support vector machines), a mathematical relationship is established between the descriptors and the property of interest. nih.gov

Validation: The predictive power and robustness of the developed model are rigorously tested using internal and external validation sets. nih.gov

Such studies can provide valuable insights into the molecular properties of this compound that govern its behavior in analytical systems, which is crucial for method development and quality control. nih.govchemrxiv.org

Chemoinformatics and Data-Driven Modeling

Chemoinformatics combines computational techniques with chemical information to analyze large datasets of compounds, enabling the development of predictive models for various properties, including biological activity.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) is a cornerstone of modern drug discovery and chemical biology. The goal is to build models that can accurately predict the biological activity of a compound based on its chemical structure.

For a compound like this compound, this process would involve:

Data Collection: Assembling a dataset of structurally related sulfonamide compounds with measured biological activity against a specific target.

Feature Generation: Representing each molecule by a set of chemical descriptors or "fingerprints" that encode its structural and physicochemical properties.

Model Training: Using the dataset to train a statistical or machine learning model to learn the relationship between the chemical features and biological activity.

Prediction: Applying the trained model to predict the activity of new or untested compounds, such as derivatives of this compound.

Research on related compounds has demonstrated the power of this approach. For example, studies on FL118, a camptothecin (B557342) analogue, involved synthesizing and testing numerous derivatives to build a comprehensive SAR. nih.gov This data can then be used to create predictive models that guide the design of future compounds with improved efficacy. nih.gov

Application of Machine Learning in this compound Research

Machine learning (ML) offers a sophisticated set of tools for developing the predictive models mentioned above. Various ML algorithms are employed in chemical and biological research to handle complex, high-dimensional data. nih.gov

Commonly used machine learning classifiers and regression models include:

Support Vector Machines (SVM) nih.govnih.gov

Neural Networks (NN) nih.gov

Random Forests (RF) nih.gov

Decision Trees nih.gov

In the study of sulfonamides and related compounds, ML has been applied to develop robust QSRR models. nih.gov For instance, a firefly algorithm coupled with a support vector machine was used to select the most significant molecular descriptors and build a model to predict the HPLC retention behavior of sulfonamides. nih.gov Furthermore, machine learning classifiers trained on the biochemical and biophysical properties of amino acids have been used to discriminate between different peptide functionalities, a concept applicable to the valine moiety of the title compound. nih.gov

The application of these ML techniques to a dataset containing this compound and its analogues could lead to the development of highly accurate models for predicting biological activity, toxicity, or other important properties, thereby accelerating research and development efforts.

Biomolecular Interactions and Target Identification Research for 3 Fluorophenyl Sulfonyl Valine

Enzyme-Ligand Interaction Studies

Research into the interactions between ((3-Fluorophenyl)sulfonyl)valine and enzymes focuses on how this compound binds to and influences the function of these biological catalysts. The sulfonyl group and the fluorophenyl moiety are key determinants in these interactions.

Exploration of Enzyme Active Site Interactions and Binding Modes

While direct crystallographic or NMR studies specifically detailing the binding mode of this compound are not extensively available in the public domain, insights can be drawn from studies of structurally related sulfonylated inhibitors. The binding of such compounds within an enzyme's active site is typically governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

The (3-fluorophenyl)sulfonyl group is expected to play a crucial role in orienting the molecule within the active site. The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the enzyme. The fluorine atom, with its electronegative character, can modulate the electronic properties of the phenyl ring and potentially participate in specific interactions, such as dipole-dipole or weak hydrogen bonds with suitable residues.

Molecular docking studies on similar arylsulfonyl hydrazones have indicated the importance of the sulfonylhydrazone moiety in forming hydrogen bonds with active site residues, while the aromatic ring can participate in π-π stacking interactions nih.gov. For instance, in the context of HIV-1 reverse transcriptase, a new class of inhibitors featuring an N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold has been identified, with cryo-EM studies revealing their binding mode in the non-nucleoside inhibitor-binding pocket acs.org.

A study on sulfonylated L-valine hydroxamate derivatives as inhibitors of Clostridium histolyticum collagenase highlighted that hydrophobic moieties are crucial for achieving tight binding to the enzyme nih.gov. This suggests that the (3-fluorophenyl) group and the valine side chain of this compound would likely occupy hydrophobic subsites in the active site of target enzymes, such as metalloproteinases nih.gov.

Investigation of Enzyme-Substrate Interactions

The presence of the sulfonyl group in this compound is significant in how it may interfere with enzyme-substrate interactions. The sulfonamide linkage is known to be a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. This property makes sulfonyl-containing compounds effective inhibitors of proteases. By mimicking this transition state, this compound can bind tightly to the active site of a protease, preventing the natural substrate from binding and being processed.

The valine component of the molecule further directs its interaction towards proteases that recognize valine or other hydrophobic residues at their cleavage sites. The (3-fluorophenyl)sulfonyl group then occupies the space normally taken up by the N-terminal part of the substrate's peptide chain.

Specific Amino Acid Residue Engagement by Sulfonyl Compounds (e.g., Cysteine, Lysine, Tyrosine, Histidine, Serine, Threonine)

The sulfonyl group of this compound can form key interactions with specific amino acid residues in an enzyme's active site. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors and can interact with the side chains of residues such as serine, threonine, and lysine, or with backbone amide protons.

Computational studies on various arylsulfonyl derivatives have illustrated these interactions. For example, molecular docking of benzoate (B1203000) ester-linked arylsulfonyl hydrazones showed interactions with polar amino acid residues like AsnB470, SerB333, and HisA467 through hydrogen bonding and other polar contacts mdpi.com. In another study on arylsulfonylhydrazones as potential FabH inhibitors, the sulfonylhydrazone moiety was found to be important for hydrogen bonding, while a methylcatechol ring engaged in π-π stacking nih.gov.

The active site of many enzymes contains a catalytic triad (B1167595) or dyad of amino acids that are essential for their function. For instance, in serine proteases, a serine residue acts as a nucleophile. While this compound is not a covalent inhibitor, the sulfonyl group can be positioned to interact with and stabilize the protonated form of a catalytic histidine residue, thereby inhibiting the enzyme.

Crystal structures of various enzymes in complex with sulfonyl-containing inhibitors provide further evidence of these specific interactions. For example, the structure of Cathepsin K complexed with a vinyl sulfone inhibitor reveals how the sulfonyl group is oriented within the active site to interact with key residues rcsb.org. Similarly, the crystal structure of human cathepsin V with an irreversible vinyl sulfone inhibitor shows the interactions within the S2 and S3 subsites pdbj.org.

Design and Application as Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as stability and oral bioavailability. The incorporation of the this compound moiety into larger molecules is a strategy used in the design of such peptidomimetics.

Mimicry of Peptide Side Chain Interactions and Secondary Structures

The valine portion of this compound can mimic the side chain of a valine residue in a natural peptide. This allows the peptidomimetic to interact with the same biological target as the original peptide. The bulky and hydrophobic isopropyl group can fit into corresponding hydrophobic pockets on the surface of a receptor or within the active site of an enzyme.

Furthermore, the sulfonylated amino acid unit can be used to induce specific secondary structures, such as β-turns. A β-turn is a common structural motif in peptides and proteins where the polypeptide chain reverses its direction. The rigid geometry imposed by the sulfonyl group can help to pre-organize a peptide chain into a β-turn conformation, which can be crucial for binding to a biological target nih.govwjarr.com. The design of β-turn mimetic libraries often involves creating rigid scaffolds that can present amino acid side chains in a similar spatial arrangement to a natural β-turn nih.gov.

Design of Rigid Molecular Scaffolds for Functional Group Display

The this compound structure can serve as a rigid scaffold for the presentation of various functional groups. The sulfonyl group imparts a defined tetrahedral geometry, which restricts the conformational flexibility of the molecule. This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity, by reducing the entropic penalty upon binding.

By attaching other chemical moieties to the valine's carboxyl group or by modifying the phenyl ring, a library of compounds can be created where the functional groups are displayed in a precise and predictable manner. This approach is valuable in exploring the structure-activity relationship (SAR) of a particular biological target. The use of conformationally constrained amino acid and peptide derivatives is a common strategy in the development of new therapeutic agents rsc.org. The design of such hyperstable constrained peptides can lead to compounds with remarkable biological properties nih.govforesight.org.

Below is a table summarizing the potential interactions and applications of this compound based on the analysis of its structural components and related compounds.

| Structural Feature | Potential Biomolecular Interaction / Application | Supporting Evidence from Analogous Compounds |

| (3-Fluorophenyl)sulfonyl group | Hydrophobic interactions, π-π stacking, dipole-dipole interactions, hydrogen bond acceptor. | Molecular docking of arylsulfonyl hydrazones shows π-π stacking and hydrogen bonding nih.gov. Cryo-EM of a phenylsulfonyl-containing inhibitor reveals binding in a hydrophobic pocket acs.org. |

| Valine residue | Hydrophobic interactions with enzyme subsites, mimicry of natural peptide side chains. | Studies on sulfonylated L-valine hydroxamates indicate the importance of hydrophobic moieties for binding to collagenase nih.gov. |

| Sulfonamide linkage | Mimicry of the tetrahedral transition state of peptide hydrolysis, inhibition of proteases. | Sulfonylated peptides are known to be effective protease inhibitors. |

| Overall Structure | Induction of β-turn secondary structures in peptidomimetics, rigid scaffold for functional group display. | The use of constrained amino acids and scaffolds to create β-turn mimetics is a well-established strategy in peptidomimetic design nih.govwjarr.com. |

Sulfonamide as a Peptide Bond Isostere

The sulfonamide group [—SO₂—NH—] present in this compound serves as a non-classical isostere of the peptide amide bond [—CO—NH—]. This substitution is a key strategy in medicinal chemistry to develop peptidomimetics with improved pharmacological properties. While both groups share similarities in shape and volume, their electronic and conformational characteristics differ significantly, which can alter the biological activity and stability of the parent peptide.

| Property | Amide Bond (–CO–NH–) | Sulfonamide Bond (–SO₂–NH–) |

|---|---|---|

| Geometry | Trigonal planar at Carbon | Tetrahedral at Sulfur |

| Rigidity | Relatively rigid (double bond character) | More freely rotatable researchgate.net |

| H-Bond Donor (N-H) | Standard donor | Stronger donor, more acidic researchgate.net |

| H-Bond Acceptor (O) | Strong acceptor (single oxygen) | Weaker acceptor (two oxygens) researchgate.net |

| Proteolytic Stability | Susceptible to proteases | Generally resistant to proteases ekb.eg |

Role as Biochemical Probes and Chemical Tools

The aryl sulfonyl moiety in this compound makes it a valuable tool for chemical biology, particularly as a reactive probe for studying protein function and interactions.

Covalent Chemical Probes for Proteome Profiling

The sulfonyl fluoride (B91410) group and related sulfonyl halides are considered "privileged warheads" in chemical biology. rsc.org These electrophilic groups are stable enough to be biocompatible in aqueous environments yet reactive enough to form covalent bonds with nucleophilic residues on proteins. rsc.org This characteristic is central to their use in Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to monitor the functional state of enzymes in complex biological systems.

Sulfonyl fluoride probes can covalently modify a range of amino acid residues, including not only the canonical serine in protease active sites but also tyrosine, lysine, histidine, and threonine residues in specific microenvironments. rsc.orgmdpi.com This broad reactivity expands the scope of the "ligandable proteome," allowing for the discovery of novel functional sites and protein targets. acs.org For instance, sulfonyl fluoride-based probes have been successfully used to profile fatty acid-associated proteins by targeting their essential serine or tyrosine residues nih.gov and to selectively label functional tyrosines in glutathione (B108866) transferases (GSTs). core.ac.uk The ((3-Fluorophenyl)sulfonyl) moiety, by extension, can be incorporated into probes to covalently label and identify new protein targets on a proteome-wide scale.

Site-Specific Bioconjugation Strategies

The reactivity of the aryl sulfonyl group is harnessed in advanced bioconjugation techniques, most notably Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. jk-sci.com SuFEx is a "click chemistry" reaction that allows for the rapid and selective formation of covalent bonds under biocompatible conditions. jk-sci.comnih.govbohrium.com This strategy enables the site-specific modification of proteins and other biomolecules.

Investigation of Specific Classes of Biological Targets

The chemical features of this compound make it a candidate for modulating the activity of specific enzyme classes and protein-protein interactions.

Enzyme Inhibition Mechanisms (e.g., PNMT, enzymes in glucose metabolism)

Sulfonamide-containing molecules are well-documented inhibitors of various enzymes. One notable example is Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine (B1671497) biosynthesis. wikipedia.organl.gov Studies on substituted aminosulfonyl-tetrahydroisoquinolines, which share the sulfonamide feature, have shown them to be potent and selective PNMT inhibitors. nih.govacs.org Molecular modeling and structural studies suggest that the sulfonamide –NH– group is crucial for potency, forming a key hydrogen bond with the main chain carbonyl oxygen of Asn39 within the enzyme's active site. acs.org The aryl ring and other substituents occupy the substrate and cofactor binding pockets, leading to effective inhibition. anl.gov

In the context of glucose metabolism, fluoride is a known inhibitor of glycolysis, primarily by targeting the enzyme enolase. nih.govresearchgate.netyoutube.com Fluoride, in the presence of inorganic phosphate, forms a fluorophosphate (B79755) ion that complexes with magnesium at the active site, inactivating the enzyme. researchgate.net While this mechanism is specific to the fluoride ion, sulfonyl-containing compounds have also been investigated as inhibitors of other key enzymes in glucose metabolism, such as α-glucosidase and carnitine palmitoyltransferase, thereby playing a role in the regulation of glucose levels. researchgate.net

| Target Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Residue Interaction |

|---|---|---|---|

| Phenylethanolamine N-methyltransferase (PNMT) | Aminosulfonyl-containing compounds | Competitive inhibition at substrate/cofactor sites anl.gov | Hydrogen bond from sulfonamide N-H to Asn39 carbonyl oxygen acs.org |

| Enolase (Glycolysis) | Fluoride ion | Formation of an inhibitory fluorophosphate-magnesium complex researchgate.net | Binds to Mg²⁺ cofactor in the active site |

| Glutathione Transferase (GST) | Aryl sulfonyl fluoride probes | Covalent modification of active site residue core.ac.uk | Tyrosine residue in the substrate-binding H-site core.ac.uk |

Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) is a significant challenge in drug discovery. The sulfonamide scaffold has emerged as a valuable structural motif for developing small molecules that can either inhibit or stabilize these interactions. For example, sulfonamide analogs have been developed that stabilize the interaction between 14-3-3 proteins and their binding partners. nih.gov

Furthermore, the reactivity of sulfonyl groups can be exploited in screening methods to discover new PPI modulators. Kinetic Target-Guided Synthesis using the "sulfo-click" reaction (the reaction between sulfonyl azides and thio acids) has been employed to allow a target protein to assemble its own bidentate inhibitor from a pool of reactive fragments. nih.gov This approach was successfully used to identify acylsulfonamide modulators of the Bcl-X L/BH3 interaction, a PPI critical to apoptosis. nih.gov The valine and fluorophenyl components of this compound could serve as fragments that mimic "hot-spot" residues at a PPI interface, providing the initial recognition to guide the covalent modification by the sulfonyl group, thereby irreversibly modulating the interaction.

Molecular Target Identification Using In Vitro and In Silico Approaches

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the in vitro or in silico molecular target identification for the compound this compound. While computational methods are frequently employed in early-stage drug discovery to predict the potential protein targets of novel small molecules, no published research explicitly describes the application of such techniques to this compound.

In silico approaches typically involve screening the compound against libraries of known protein structures to predict binding affinities and modes of interaction. These computational predictions are then ideally validated through experimental in vitro assays. However, at present, there is no publicly available data from such predictive studies or subsequent experimental validations for this specific compound. The absence of this information in the scientific literature prevents a detailed discussion of its potential molecular targets based on these methodologies.

Structural Biology Approaches to this compound Complexes

X-ray Crystallography Studies of Ligand-Target Complexes

A comprehensive review of crystallographic databases and the broader scientific literature revealed no deposited X-ray crystal structures of this compound in complex with any biological macromolecule. X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a ligand-target complex, providing critical insights into the molecular basis of their interaction. The lack of such structural data for this compound means that its specific binding orientation, conformational changes upon binding, and the key intermolecular interactions with a protein target remain undetermined.

NMR Spectroscopy for Ligand Conformation and Binding Site Mapping

Similarly, no studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of this compound upon binding to a biological target or to map its binding site have been reported in the scientific literature. NMR spectroscopy is a versatile tool in structural biology that can provide detailed information about ligand-protein interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly used to identify binding and map the interaction interface. The absence of any published NMR studies on this compound precludes any discussion of its solution-state conformation when bound to a target or the specific amino acid residues involved in its binding.

Advanced Analytical Methodologies for 3 Fluorophenyl Sulfonyl Valine Characterization

Chromatographic Separation Methods

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com

The analysis of ((3-fluorophenyl)sulfonyl)valine by GC would require a derivatization process. A common approach involves a two-step procedure where the carboxyl group is esterified, followed by the acylation of the amino and sulfonyl groups. mdpi.com For instance, derivatization can be achieved by first reacting the compound with an alcohol (e.g., methanol) in an acidic medium to form the methyl ester, followed by treatment with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Another approach is the use of alkyl chloroformates, such as isobutyl chloroformate, in an aqueous medium, which derivatizes functional groups in a single step and has been shown to provide good sensitivity for GC-flame ionization detection (FID) and GC-Mass Spectrometry (MS) analysis of amino acids. nih.gov

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a 5% phenylmethylsilicone phase, which can achieve excellent separation of various amino acid derivatives in under 10 minutes. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information based on the fragmentation pattern of the derivatized analyte, aiding in its definitive identification. mdpi.com The mass spectrum for underivatized L-valine shows a characteristic fragmentation pattern, which would be significantly altered and made more complex by the addition of the (3-fluorophenyl)sulfonyl group and the derivatization agent. hmdb.ca

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Typical Value/Condition | Rationale/Reference |

|---|---|---|

| Derivatization Agent | Alkyl Chloroformate (e.g., Ethyl or Isobutyl Chloroformate) | Provides a one-step derivatization in an aqueous medium, suitable for amino acid analysis. nih.gov |

| GC Column | 5% Phenylmethylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column providing good separation for a wide range of derivatized amino acids. nih.gov |

| Oven Temperature Program | Initial 100°C, ramp to 280°C at 15°C/min | Optimized to ensure separation of the analyte from potential impurities and derivatization by-products. nih.gov |

| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information from mass spectra for confident identification. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. hmdb.ca |

Hyphenated Techniques (e.g., LC-MS-NMR, CE-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples and the structural elucidation of novel compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of non-volatile compounds like this compound. Direct analysis of underivatized amino acids in biological fluids is possible using modern LC-MS/MS systems, which offer high sensitivity and specificity. restek.com For this compound, a reversed-phase C18 column could be used for separation, although hydrophilic interaction chromatography (HILIC) has also emerged as a powerful technique for retaining and separating polar analytes. restek.com Tandem mass spectrometry (MS/MS) detection allows for selective reaction monitoring (SRM), providing excellent quantitative accuracy and precision with detection limits often in the sub-fmol range after derivatization. nih.gov The analysis of fluorinated compounds by LC-MS is a well-established field, and these methods can be readily adapted for this compound. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field. This technique is highly efficient and requires minimal sample volume. For a compound like this compound, which possesses both acidic (carboxyl) and potentially basic (amino) functional groups, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE), allowing for optimization of the separation. nih.gov The coupling of CE to an electrospray ionization (ESI) mass spectrometer provides high sensitivity and selectivity. nih.gov Method development for peptides using CE-MS has shown that optimizing the BGE composition (e.g., with organic solvents) and sheath liquid can significantly enhance signal intensity and resolution. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a powerful combination for unequivocal structure determination. researchgate.net While LC-MS provides molecular weight and fragmentation data, LC-NMR provides detailed structural information about the arrangement of atoms in the molecule. After initial separation by LC, fractions containing the compound of interest can be transferred to an NMR spectrometer. This is particularly useful for distinguishing between isomers and for the complete structural characterization of novel compounds or their metabolites. nih.govresearchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Primary Application for the Compound | Reference |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Quantitative analysis in biological matrices; metabolite identification. | restek.com |

| CE-MS | Separation by differential migration in an electric field followed by mass analysis. | High-efficiency separation; analysis of small sample volumes; purity assessment. | nih.gov |

| LC-NMR | Separation by liquid chromatography followed by NMR analysis of isolated fractions. | Unambiguous structure elucidation; stereochemical analysis. | researchgate.net |

Advanced Imaging and Microscopy Techniques for Biological Studies

To understand the biological activity of this compound, advanced imaging techniques can be employed to visualize its localization and interaction within cellular environments.

Fluorescence Microscopy

Fluorescence microscopy is a highly sensitive technique used to visualize the distribution of specific molecules within cells. For this technique to be applicable to this compound, the compound must either be intrinsically fluorescent or be tagged with a fluorescent probe (fluorophore). Many sulfonamide derivatives have been successfully conjugated to fluorescent moieties, such as naphthalimides, to act as probes for cellular imaging. mdpi.comnih.gov

If this compound were derivatized with a suitable fluorophore, fluorescence microscopy could be used to:

Observe its uptake and subcellular localization in living or fixed cells. mdpi.com

Investigate its co-localization with specific cellular organelles or target proteins.

Monitor changes in its distribution in response to cellular processes or stimuli.

The choice of fluorophore and the specific microscopy technique (e.g., confocal microscopy) would be critical for achieving high-resolution images and minimizing background noise. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a unique imaging tool that can visualize surfaces at the nanometer scale and measure the physical forces of intermolecular interactions. mdpi.com In the context of this compound, AFM can be a powerful tool for studying its interaction with target proteins, such as enzymes or receptors, under near-physiological conditions. nih.govrsc.org

Key applications of AFM in studying this compound include:

Imaging: Visualizing target proteins adsorbed on a surface before and after the introduction of this compound to observe any conformational changes induced by binding. mdpi.com

Force Spectroscopy: Quantifying the binding force between a single molecule of this compound (attached to the AFM tip) and its target protein (immobilized on a substrate). parksystems.com This provides direct insight into the strength and kinetics of the interaction. rsc.orgparksystems.com

This single-molecule approach provides invaluable data on the mechanics of the drug-target interaction, complementing data from other biophysical techniques. mdpi.com

Electron Microscopy (SEM, TEM)

Electron microscopy offers unparalleled resolution for structural analysis. While traditionally used for imaging larger structures, recent advancements have enabled the visualization of small organic molecules. oaepublish.comlabmanager.com

Transmission Electron Microscopy (TEM): Advanced TEM techniques, including cryo-electron microscopy (cryo-EM), now allow for the direct imaging of small molecules, potentially resolving their atomic structure. oaepublish.com This can be a revolutionary approach to structure determination, especially for compounds that are difficult to crystallize for X-ray diffraction. wiley.comdrugtargetreview.com Challenges such as beam damage are being overcome through the use of low-dose electron beams and protective substrates like graphene. labmanager.com

Scanning Electron Microscopy (SEM): SEM is typically used to visualize the surface topography of materials. While less common for imaging single molecules, it could be used to characterize the morphology of bulk or crystallized this compound or to study its effect on the morphology of cells or tissues.

The ability to directly visualize the structure of this compound at atomic resolution would be a significant step forward in understanding its chemical properties. wiley.com

Method Development and Validation for Research Applications

For any research application, it is imperative that the analytical methods used for the characterization and quantification of this compound are properly developed and validated. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose.

The development process involves optimizing various parameters of the chosen analytical technique, such as the mobile phase composition and gradient in LC, the temperature program in GC, or the BGE in CE. nih.gov The goal is to achieve a method that provides good resolution, peak shape, and sensitivity for the analyte. nih.gov

Once developed, the method must be validated according to established guidelines. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Key Validation Parameters for an LC-MS Method to Quantify this compound

| Validation Parameter | Typical Acceptance Criterion | Purpose |

|---|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2); no interference at the analyte's retention time in blank samples. | Ensures the signal is from the analyte only. |

| Linearity (R²) | Coefficient of determination (R²) ≥ 0.99 | Confirms a proportional relationship between signal and concentration. |

| Accuracy (% Recovery) | 80-120% for complex matrices (e.g., plasma) | Measures how close the measured value is to the true value. |

| Precision (% RSD) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) | Demonstrates the reproducibility of the method. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria. | Defines the lowest concentration that can be reliably measured. |

| Robustness | RSD of results should be minimal when parameters (e.g., pH, temperature) are slightly varied. | Indicates the method's reliability under normal operational variability. |

Optimization of Analytical Performance Parameters

The optimization of analytical methods for the characterization of this compound is crucial for ensuring accurate and reliable data. This involves a systematic approach to refining various parameters of the chosen analytical techniques, primarily chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The optimization process for an HPLC method would involve several key parameters. The choice of the stationary phase is critical; a C8 or C18 reversed-phase column is often suitable for moderately polar compounds. For fluorinated compounds, the use of a fluorinated eluent, such as trifluoroethanol, can enhance separation. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously adjusted to achieve optimal retention and peak shape. For instance, an optimized mobile phase for related fluorinated compounds was identified as a combination of 2 mmol/L ammonium (B1175870) acetate (B1210297) solution and methanol. ecnu.edu.cn The flow rate and column temperature are also fine-tuned; elevated temperatures can improve separation for some fluorinated analytes. researchgate.net

Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides structural confirmation and sensitive quantification. Optimization of MS parameters involves selecting the appropriate ionization source, such as electrospray ionization (ESI), and tuning the voltages of the ion source and mass analyzer to maximize the signal of the target analyte. For quantitative analysis, the selection of specific precursor and product ions in tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity.

The performance of the analytical method is evaluated based on several key parameters, which are optimized to meet predefined criteria. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by separating the main compound from known impurities.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations.

Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar compounds, detection limits in the range of 0.26 to 0.62 ng/L have been achieved using LC-ESI-MS/MS. nih.gov

A well-optimized method will demonstrate high recovery rates. For example, in the analysis of related compounds, recovery rates of 80-93% have been reported for liquid-liquid extraction methods. nih.gov

| Parameter | Typical Target for Optimization | Example Finding for Related Compounds |

| Stationary Phase | C8 or C18 reversed-phase column | Optimal separation achieved with a regular C8 column. researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase | A combination of 2 mmol/L ammonium acetate and methanol was found to be optimal. ecnu.edu.cn |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (ESI-MS/MS) | LC-ESI-MS-MS is used for identification and quantification. nih.gov |

| Accuracy | 98-102% recovery | Recovery rates of 80-93% have been achieved. nih.gov |

| Precision (RSD) | < 2% | Relative standard deviations of 0.03% to 28.10% have been reported for parallel samples. ecnu.edu.cn |

| LOD | Analyte-specific (ng/mL range) | Detection limits of 0.26 to 0.62 ng/L have been reported. nih.gov |

Application of Analytical Target Profile (ATP) Principles

The Analytical Target Profile (ATP) is a prospective summary of the requirements for an analytical procedure, defining the acceptable uncertainty in the reportable result to ensure it is fit for its intended purpose. nih.gov The application of ATP principles provides a structured framework for the development and validation of analytical methods for this compound.

The first step in establishing an ATP is to define the intended purpose of the analytical method. For instance, the method could be intended for the quantification of the active pharmaceutical ingredient (API) in the drug substance, the determination of specific impurities, or for stability testing. This definition will guide the selection of the appropriate analytical technique and the establishment of performance criteria. acs.org

An ATP for an HPLC method to quantify this compound and its process-related impurities would include predefined criteria for specificity, accuracy, precision, linearity, and range. nih.gov The ATP would specify the maximum allowable uncertainty for the reportable value, which is a combination of bias (systematic error) and precision (random error). researchgate.net

The development of the analytical method is then guided by these predefined ATP criteria. This approach, often integrated within a Quality by Design (QbD) framework, ensures that the final method is robust and consistently delivers results that meet the required quality standards. nih.govpremier-research.com The ATP serves as a benchmark throughout the lifecycle of the analytical method, from development and validation to routine use and any subsequent transfers or modifications. nih.gov

For a small molecule like this compound, the ATP would guide the selection of a technique like HPLC, which is capable of separating and quantifying the API and its impurities. acs.org The ATP would also inform the development of a structured method development strategy to ensure the consistent application of QbD principles. acs.org

| ATP Attribute | Definition for this compound Analysis | Example Criteria |

| Analyte(s) | This compound and its potential process impurities. | Specify known and potential impurities. |

| Matrix | Drug substance, drug product, or in-process material. | Define the sample matrix to be analyzed. |

| Intended Purpose | Quantification of the main component and impurities for release testing. | To provide a reportable value for lot release. |

| Accuracy | The closeness of the measured value to the true value. | The mean result should be within 98.0% to 102.0% of the true value. |

| Precision | The variability of the measurements. | The relative standard deviation (RSD) of replicate measurements should not exceed 2.0%. |

| Specificity | The ability to measure the analyte(s) in the presence of other components. | The method must resolve the main peak from all known impurities with a resolution > 2.0. |